![molecular formula C7H16ClNO2 B1383585 2-Amino-2-ethyl-pentanoic acid hydrochloride CAS No. 1129277-25-3](/img/structure/B1383585.png)
2-Amino-2-ethyl-pentanoic acid hydrochloride
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Overview
Description
2-Amino-2-ethyl-pentanoic acid hydrochloride, also known as AEEA or L-Norvaline, is a non-proteinogenic alpha-amino acid. It has a molecular weight of 181.66 g/mol . The compound is yellow in solid form .
Molecular Structure Analysis
The molecular formula of this compound is C7H16ClNO2 . The InChI code is 1S/C7H15NO2.ClH/c1-3-5-7(8,4-2)6(9)10;/h3-5,8H2,1-2H3,(H,9,10);1H .Physical And Chemical Properties Analysis
This compound is a yellow solid . It has a molecular weight of 181.66 g/mol . The compound’s InChI code is 1S/C7H15NO2.ClH/c1-3-5-7(8,4-2)6(9)10;/h3-5,8H2,1-2H3,(H,9,10);1H .Scientific Research Applications
Crystal Morphology Influence
- Study : 2-Amino-pentanoic acid influences the morphology of salt crystals, affecting their structure and properties. This is significant in materials science for designing specific crystal shapes and structures (Si, Pramanik, Hingu, & Ganguly, 2019).
Synthesis of Metal Complexes
- Study : The compound is used in the synthesis and characterization of metal complexes. These complexes have potential applications in various fields including pharmaceuticals and catalysis (Ejidike & Ajibade, 2015).
HIV-Protease Assay
- Study : A derivative of 2-amino-pentanoic acid is used in the development of an HIV-protease assay, which is crucial for HIV research and drug development (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Spectroscopic Characterization
- Study : The compound is used in the spectroscopic characterization of various materials, aiding in the identification and analysis of substances in fields like forensic science and drug discovery (Kuś et al., 2019).
Synthesis of Enzyme Inhibitors
- Study : It's used in the synthesis of enzyme inhibitors, which have applications in pharmaceuticals and biochemistry (Líns et al., 2015).
Peptide Nucleic Acid Synthesis
- Study : A derivative of 2-amino-pentanoic acid is critical in the synthesis of peptide nucleic acid monomers, which are important in genetic research and biotechnology (Viirre & Hudson, 2003).
properties
IUPAC Name |
2-amino-2-ethylpentanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-5-7(8,4-2)6(9)10;/h3-5,8H2,1-2H3,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBRGNIQENQVDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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